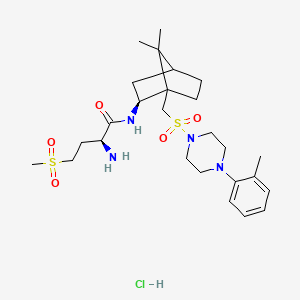

![molecular formula C30H26F2N4O5 B608498 N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide CAS No. 1361030-48-9](/img/structure/B608498.png)

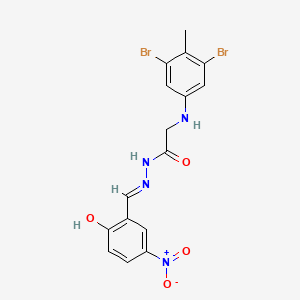

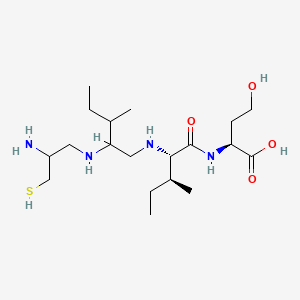

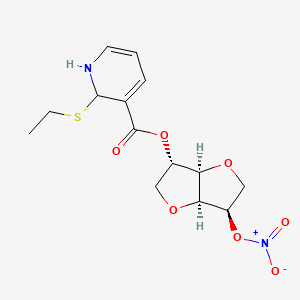

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide

Vue d'ensemble

Description

This compound is a chemical with the CAS Number: 1361030-48-9 and a molecular weight of 560.56 . It is also known as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C30H26F2N4O5/c1-5-40-28-16-36 (23-8-6-18 (31)12-17 (23)2)35-29 (28)30 (37)34-19-7-9-25 (21 (32)13-19)41-24-10-11-33-22-15-27 (39-4)26 (38-3)14-20 (22)24/h6-16H,5H2,1-4H3, (H,34,37) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Inhibition of Mer Tyrosine Kinase (MerTK)

LDC1267 has been used in studies involving Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases . The compound has been shown to engage with the activation loop (A-loop) of MerTK, resulting in a two-step binding mechanism that leads to a drug-target complex characterized by high affinity and long residence time . This interaction has been found to be beneficial in the design of future kinase inhibitors .

Awakening the Innate Immune System

LDC1267 has been identified as a highly selective TAM kinase inhibitor that can awaken the innate immune system . This property of LDC1267 has been utilized in studies to enhance the activity of natural killer (NK) cells, which play a crucial role in the body’s defense against cancer .

Enhancing NK Cell Activity

In relation to its ability to awaken the innate immune system, LDC1267 has been found to enhance NK cell activity . This enhancement of NK cell activity has been used in studies to kill cancer metastases in vivo .

Inhibition of Mumps Virus Infection

LDC1267 has been used in studies involving the mumps virus (MuV). The compound has been found to regulate MuV entry and replication in mouse major testicular cells, including Sertoli and Leydig cells . This has provided novel insights into the mechanisms behind MuV infection and replication in the testis .

Inhibition of Cellular Innate Antiviral Responses

In addition to regulating MuV entry, LDC1267 has been found to facilitate MuV replication within cells by inhibiting cellular innate antiviral responses . This inhibition of type 1 interferon signaling by LDC1267 is essential for MuV replication in Sertoli and Leydig cells .

Anti-Cancer Approach

LDC1267 has been identified as a promising anti-cancer approach due to its ability to inhibit AXL and MER receptor tyrosine kinases . The compound has been found to exhibit either modest antitumor efficacy, cellular cytotoxicity, or significant off-target effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

LDC1267, also known as N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide, primarily targets the AXL receptor tyrosine kinase . AXL is a member of the TAM family, which also includes TYRO3 and MER . The AXL receptor tyrosine kinase has a high-affinity ligand known as growth arrest-specific protein 6 (GAS6) .

Mode of Action

LDC1267 acts as a highly selective TAM kinase inhibitor . It inhibits the activation of AXL, which is a primary receptor for GAS6 . This inhibition disrupts the GAS6-AXL signaling pathway, leading to changes in downstream signaling effectors .

Biochemical Pathways

The GAS6-AXL signaling pathway plays a crucial role in various biological processes, including tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting AXL activation, LDC1267 disrupts this pathway and its downstream effects .

Result of Action

LDC1267’s inhibition of AXL activation has significant molecular and cellular effects. It has been shown to be the most potent and specific inhibitor of AXL activation among tested compounds . This inhibition can lead to a decrease in tumor cell growth, metastasis, invasion, and other processes associated with the GAS6-AXL signaling pathway .

Propriétés

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBCAXOSOLFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

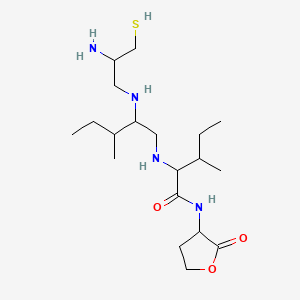

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)